Rubemamine - 121817-65-0

Rubemamine

Catalog Number: EVT-1219758
CAS Number: 121817-65-0
Molecular Formula: C21H25NO5
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide belongs to the class of organic compounds known as cinnamic acid amides. These are amides of cinnamic acids. Cinnamic acid is an aromatic compound containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid. N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-[2-(3, 4-dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide is primarily located in the membrane (predicted from logP). N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide has a meat and savory taste.
Classification

Rubemamine is classified as an alkaloid, specifically a phenethylamine derivative. Its structural characteristics place it within the broader category of amides derived from cinnamic acid, which are known for their diverse biological activities and potential applications in food science and pharmacology.

Synthesis Analysis

Methods

The synthesis of Rubemamine typically involves the direct amidation of cinnamic acid derivatives with substituted phenethylamines. Various methods have been explored, including:

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to enhance reaction rates and yields in the formation of amides from carboxylic acids and amines.
  • Catalytic Approaches: Recent studies have employed different catalysts to facilitate the amidation process, improving efficiency and selectivity in synthesizing compounds like Rubemamine.

Technical Details

The synthesis often requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. For instance, using silica gel as a solid support during microwave-assisted reactions has shown promising results in achieving high conversion rates.

Molecular Structure Analysis

Structure

Rubemamine's molecular structure can be represented as follows:

  • Chemical Formula: C₁₉H₁₉NO₃
  • Molecular Weight: 303.36 g/mol

The structure features a phenethylamine backbone with a cinnamoyl group, which is crucial for its taste-modulating properties.

Data

Spectroscopic analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate the structure of Rubemamine. These methods confirm the presence of characteristic functional groups and provide insights into its molecular conformation.

Chemical Reactions Analysis

Reactions

Rubemamine participates in various chemical reactions typical of amides, including hydrolysis and hydrogenation. Its reactivity can be influenced by the presence of substituents on the aromatic rings.

Technical Details

The compound has been shown to undergo enzymatic transformations that may enhance its bioavailability and sensory properties. Additionally, studies indicate that Rubemamine can modulate receptor activity related to taste perception, particularly influencing umami taste through interactions with specific taste receptors.

Mechanism of Action

Process

Rubemamine enhances umami flavor by directly activating the T1R1-T1R3 taste receptor complex. This mechanism involves binding to the receptor sites, leading to a cascade of signaling events that amplify the perception of savory flavors.

Data

Experimental data suggest that Rubemamine can increase the response of umami receptors by approximately 1.8-fold when combined with monosodium glutamate (MSG), indicating its potential as a flavor enhancer in food formulations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity associated with amides, including potential hydrolysis under acidic or basic conditions.

Relevant analyses have shown that Rubemamine maintains its structural integrity under various storage conditions, making it suitable for practical applications.

Applications

Scientific Uses

Rubemamine has significant applications in food science as a flavor enhancer due to its ability to modulate umami taste. Its use extends to:

  • Food Industry: Employed in savory products to enhance flavor profiles without the need for excessive sodium or artificial additives.
  • Pharmacology: Investigated for potential therapeutic effects related to taste modulation and other sensory applications.

Research continues into expanding its applications beyond food science, exploring its biological activities and potential health benefits. The compound's unique properties make it an interesting subject for further study in both academic and industrial settings.

Introduction

Historical Context of Natural Umami Modulators in Flavor Science

The quest to decode umami—the savory fifth taste—has driven significant research into natural compounds that modulate this sensation. Early 20th-century studies identified monosodium glutamate (MSG) and nucleotides like inosine monophosphate (IMP) as primary umami inducers. However, the discovery of endogenous flavor modulators that amplify umami without imparting standalone tastes represents a paradigm shift. Pioneering work at the USDA Western Regional Research Center established methodologies for isolating flavor compounds, enabling the identification of novel umami-enhancing molecules from natural sources [6]. This laid the groundwork for characterizing specialized metabolites like N-cinnamoyl derivatives, which function as "umami potentiators" by synergizing with glutamate receptors.

Rubemamine: Taxonomic Origins in Chenopodium album

Rubemamine (C₂₀H₂₃NO₂) is a specialized metabolite isolated from fat hen (Chenopodium album L.), a cosmopolitan plant in the Amaranthaceae family. This species exists as multiple varieties, including the introduced Eurasian C. album var. album and the native North American C. album var. missouriense [1] [4]. Rubemamine production occurs predominantly in aerial parts of the plant, where biosynthetic enzymes conjugate cinnamic acid to phenethylamine scaffolds. Notably, C. album thrives in nitrogen-rich soils, suggesting a link between soil biochemistry and its secondary metabolite profile [7].

Significance of N-Cinnamoyl Phenethylamines in Sensory Chemistry

N-Cinnamoyl phenethylamines are a subclass of plant-derived amides characterized by a cinnamoyl group linked to a phenethylamine backbone. Rubemamine and its structural analog rubescenamine (from Zanthoxylum rubescens) exhibit unique sensory properties:

  • Intrinsic umami at concentrations as low as 10–50 ppm in aqueous solutions
  • Dose-dependent umami enhancement of MSG (up to threefold at 100 ppm)
  • Receptor-level synergism with IMP, amplifying TAS1R1/TAS1R3 activation beyond conventional glutamate-nucleotide synergy [2] [10]These compounds exemplify "kokumi" perception—enhancing mouthfulness, continuity, and complexity without dominant basic tastes.

Knowledge Gaps in Umami Receptor Modulation Mechanisms

Despite advances, key questions persist regarding umami modulation:

  • Structural determinants: Precise atomic interactions between Rubemamine’s trans-cinnamoyl moiety and TAS1R1/TAS1R3 allosteric sites remain unresolved.
  • Signal transduction: Downstream pathways activated by receptor potentiation (e.g., G-protein coupling kinetics) are poorly characterized.
  • Cross-modal interactions: How Rubemamine suppresses bitterness while enhancing umami is unknown [8] [10].

Properties

CAS Number

121817-65-0

Product Name

Rubemamine

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H25NO5/c1-24-17-8-5-15(13-19(17)26-3)7-10-21(23)22-12-11-16-6-9-18(25-2)20(14-16)27-4/h5-10,13-14H,11-12H2,1-4H3,(H,22,23)/b10-7+

InChI Key

OZNUPWACHHUIKC-JXMROGBWSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC

Solubility

Insoluble in water; soluble in non-polar solvents
Insoluble (in ethanol)

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC

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